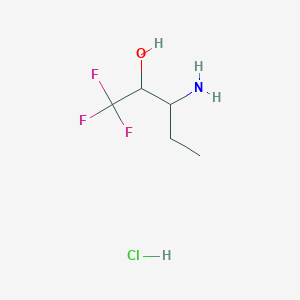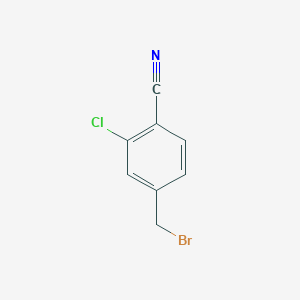
4-(Bromomethyl)-2-chlorobenzonitrile
描述
4-(Bromomethyl)-2-chlorobenzonitrile is an organic compound with the molecular formula C8H5BrClN It is a derivative of benzonitrile, where the benzene ring is substituted with a bromomethyl group at the 4-position and a chlorine atom at the 2-position
作用机制
Target of Action
Bromomethyl compounds are often used in organic synthesis, particularly in cross-coupling reactions . They can act as electrophiles, reacting with nucleophiles in various biochemical contexts.
Mode of Action
The mode of action of 4-(Bromomethyl)-2-chlorobenzonitrile is likely dependent on its reactivity as a bromomethyl compound. In organic chemistry, bromomethyl groups are often involved in electrophilic aromatic substitution reactions, where they can form new carbon-carbon bonds . This suggests that this compound could interact with its targets by forming covalent bonds, leading to modifications of the target molecules.
Biochemical Pathways
Given its potential reactivity, it could be involved in various biochemical reactions, potentially affecting multiple pathways depending on the context .
Pharmacokinetics
They are likely metabolized by cytochrome P450 enzymes, particularly CYP3A4 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-chlorobenzonitrile typically involves the bromination of 4-methyl-2-chlorobenzonitrile. One common method includes the following steps:
Starting Material: 4-methyl-2-chlorobenzonitrile.
Bromination: The methyl group is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Reaction Conditions: The reaction is carried out under controlled temperature conditions to ensure selective bromination at the methyl group, forming this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is common to ensure consistent product quality.
化学反应分析
Types of Reactions
4-(Bromomethyl)-2-chlorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of 4-(chloromethyl)-2-chlorobenzaldehyde or 4-(chloromethyl)-2-chlorobenzoic acid.
Reduction: Formation of 4-(bromomethyl)-2-chlorobenzylamine.
科学研究应用
4-(Bromomethyl)-2-chlorobenzonitrile is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Material Science: It is employed in the preparation of functional materials, such as polymers and ligands for coordination chemistry.
Biological Studies: It is used in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
相似化合物的比较
Similar Compounds
4-(Bromomethyl)benzonitrile: Lacks the chlorine substituent at the 2-position.
2-Chloro-4-methylbenzonitrile: Lacks the bromomethyl group.
4-(Chloromethyl)-2-chlorobenzonitrile: Substituted with a chloromethyl group instead of a bromomethyl group.
Uniqueness
4-(Bromomethyl)-2-chlorobenzonitrile is unique due to the presence of both bromomethyl and chlorine substituents, which confer distinct reactivity and properties. The bromomethyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions, while the chlorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability.
属性
IUPAC Name |
4-(bromomethyl)-2-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJPMYDXOHFFPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625933 | |
| Record name | 4-(Bromomethyl)-2-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83311-25-5 | |
| Record name | 4-(Bromomethyl)-2-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
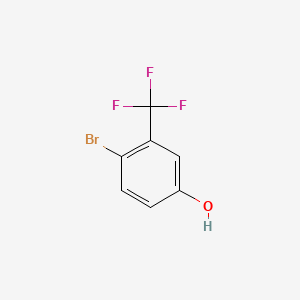
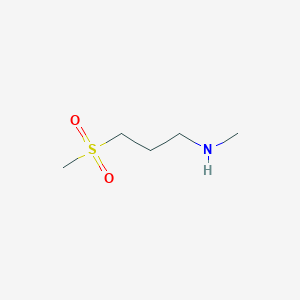
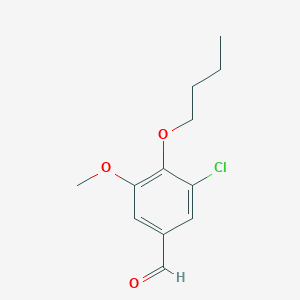
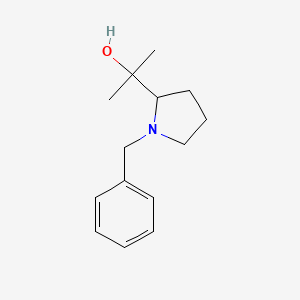
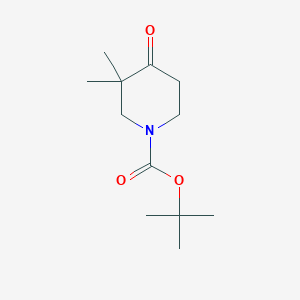
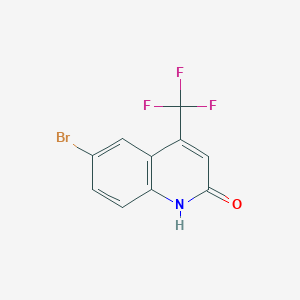
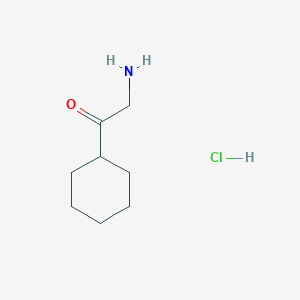
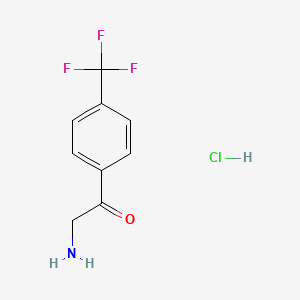
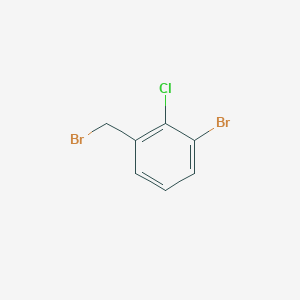
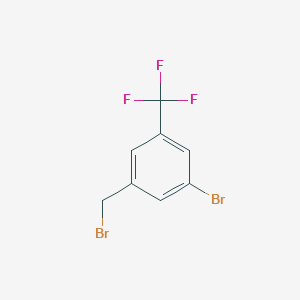
![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)
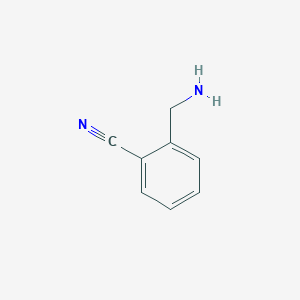
![[1-(Aminomethyl)cyclopentyl]methanol](/img/structure/B1289248.png)
